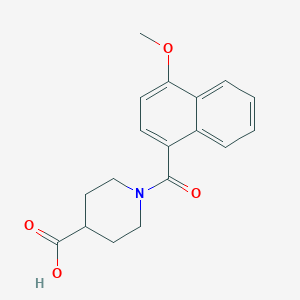

1-(4-methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic Acid

Description

1-(4-Methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative functionalized with a 4-methoxynaphthalene-1-carbonyl group. This compound belongs to the quinone derivatives class, as indicated by its inclusion in CymitQuimica’s catalog under quinones . Its structural backbone comprises a piperidine ring with a carboxylic acid group at position 4 and a bulky naphthalene-based substituent at position 1.

Properties

IUPAC Name |

1-(4-methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-16-7-6-15(13-4-2-3-5-14(13)16)17(20)19-10-8-12(9-11-19)18(21)22/h2-7,12H,8-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATACBSMEZFBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701164705 | |

| Record name | 1-[(4-Methoxy-1-naphthalenyl)carbonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877825-78-0 | |

| Record name | 1-[(4-Methoxy-1-naphthalenyl)carbonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877825-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxy-1-naphthalenyl)carbonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of 4-methoxynaphthalene-1-carbonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or esters.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 1-(4-methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The piperidine-4-carboxylic acid core is common among analogs, but substituents vary significantly, affecting physicochemical and biological properties. Key comparisons include:

Notes:

- Lipophilicity : The naphthalene derivative (target compound) exhibits higher lipophilicity than benzoyl or pyrimidinyl analogs, impacting membrane permeability and metabolic stability.

- TPSA (Topological Polar Surface Area) : Heteroaromatic substituents (e.g., pyrimidine in ) increase TPSA, enhancing water solubility, whereas naphthalene reduces it.

Physicochemical Properties

Available data from analogs provide insights into structure-property relationships:

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid : Log S (Solubility): -1.3 (moderate aqueous solubility) Hydrogen Bond Donors/Acceptors: 2/4 TPSA: 58.7 Ų GI Absorption: High (likely due to low molecular weight and ester group)

- 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid : Molecular Weight: 237.26 Synonym: MFCD20231597 (commercial research use)

1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid :

- CAS : 401581-34-8

- Status : Discontinued, similar to the target compound

Target Compound Inferences :

Commercial and Research Status

Biological Activity

1-(4-Methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic acid (CAS Number: 877825-78-0) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H19NO4

- Molecular Weight : 313.35 g/mol

- CAS Number : 877825-78-0

Antiviral Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit antiviral activity. A significant focus has been on their potential as inhibitors of viral proteases, particularly in the context of coronaviruses. For example, a related class of compounds demonstrated modest inhibition of the SARS-CoV-2 main protease (M pro), suggesting that further optimization could enhance their efficacy against viral targets .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. In vitro studies have shown that piperidine derivatives can induce cytotoxicity in human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Specifically, compounds with modifications at the piperidine ring exhibited varying degrees of antiproliferative effects, with some derivatives showing IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- The naphthalene moiety contributes to hydrophobic interactions, enhancing binding affinity to biological targets.

- The piperidine ring is crucial for maintaining the conformational flexibility necessary for interaction with various enzymes and receptors.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Screening : A study evaluated several piperidine derivatives for their ability to inhibit viral enzymes. The results indicated that while some compounds showed limited efficacy against SARS-CoV-2, they represent a promising scaffold for further development as antiviral agents .

- Cytotoxicity Evaluation : In a systematic evaluation of piperidine derivatives against a panel of cancer cell lines, researchers found that modifications on the piperidine ring significantly influenced cytotoxicity profiles. The most potent compounds were those that effectively disrupted microtubule dynamics, leading to cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic Acid?

- Methodological Answer : The synthesis typically involves hydrolysis of ester precursors under basic conditions. For example, ethyl esters can be hydrolyzed using aqueous NaOH in ethanol at room temperature for 24 hours. After neutralization with HCl (pH 3–4), the product precipitates and is purified via filtration and drying. Characterization employs ¹H NMR (e.g., δ 1.52–8.09 ppm for protons in naphthalene and piperidine moieties), IR (e.g., 1730 cm⁻¹ for carbonyl stretches), and elemental analysis (e.g., %C: 50.04 vs. calculated 49.99) to confirm structure and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.49–8.09 ppm, piperidine CH groups at δ 1.52–4.31 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., 1687 cm⁻¹ for amide carbonyls, 3359 cm⁻¹ for OH stretches) .

- Mass Spectrometry : Determines molecular weight (e.g., m/z 313 for [M+H]⁺) .

- Elemental Analysis : Validates purity (e.g., %N: 8.94 vs. calculated 8.97) .

Q. What solubility properties should researchers consider during experimental design?

- Methodological Answer : The compound exhibits limited solubility in polar solvents like water but dissolves in DMSO or methanol. Pre-solubilization in DMSO is recommended for biological assays, followed by dilution in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Temperature : Increasing reaction temperature to 40–50°C may reduce hydrolysis time from 24 hours to 12 hours .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance ester hydrolysis efficiency .

- Solvent Systems : Replacing ethanol with THF/water mixtures (4:1 v/v) may improve solubility of intermediates .

- Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to identify optimal termination points .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize assays (e.g., enzyme inhibition IC₅₀) using controls like known inhibitors .

- Structural Analogues : Compare activity with related compounds (e.g., 1-(4-nitrophenyl)piperidine-2-carboxylic acid) to identify SAR trends .

- Metabolic Stability : Assess compound stability in serum (e.g., 37°C, 24 hours) to rule out degradation artifacts .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with substitutions on the naphthalene (e.g., nitro, amino) or piperidine (e.g., methyl, carboxyl) groups .

- Biological Screening : Test analogues in parallel assays (e.g., enzyme inhibition, cell viability) to identify critical functional groups .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Data Contradiction Analysis

Q. How to address conflicting spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with literature values for analogous compounds (e.g., 1-(4-nitrophenyl)piperidine-2-carboxylic acid) .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm ambiguous carbon assignments in NMR .

- X-ray Crystallography : Resolve structural ambiguities (e.g., piperidine chair vs. boat conformations) .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Waste Disposal : Neutralize acidic/basic waste streams before disposal per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.